CP 141938 vs CP-122721: In Vitro NK1 Receptor Binding Affinity (IC50) in Human IM-9 Cells
CP 141938 exhibits comparable, though slightly lower, binding affinity for the human NK1 receptor relative to CP-122721. In competition binding assays using human IM-9 lymphoblast cells expressing the substance P receptor, CP-141938 displayed an IC50 of 0.19 nM, compared to 0.11 nM for CP-122721 [1]. Both compounds are considered highly potent NK1 antagonists in vitro.
| Evidence Dimension | NK1 receptor binding affinity (IC50) |
|---|---|
| Target Compound Data | IC50 = 0.19 nM |
| Comparator Or Baseline | CP-122721: IC50 = 0.11 nM |
| Quantified Difference | CP-141938 IC50 is 1.7-fold higher (weaker binding) than CP-122721 |
| Conditions | Human IM-9 lymphoblast cells, competition binding assay |
Why This Matters
This data confirms that CP-141938 maintains high target engagement potential in vitro, making it suitable for studies where CNS penetration is not required.
- [1] Smith BJ, Doran AC, McLean S, Tingley FD 3rd, O'Neill BT, Kajiji SM. P-glycoprotein efflux at the blood-brain barrier mediates differences in brain disposition and pharmacodynamics between two structurally related neurokinin-1 receptor antagonists. J Pharmacol Exp Ther. 2001 Sep;298(3):1252-9. View Source
